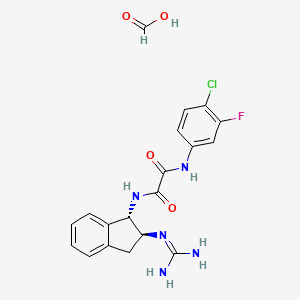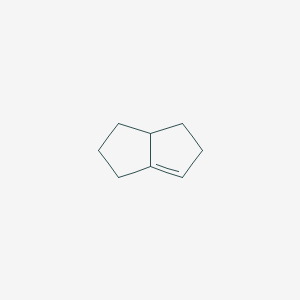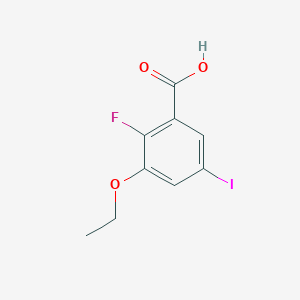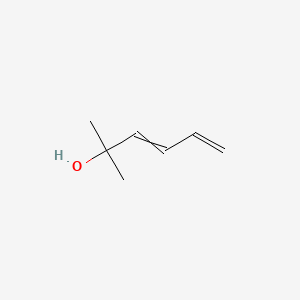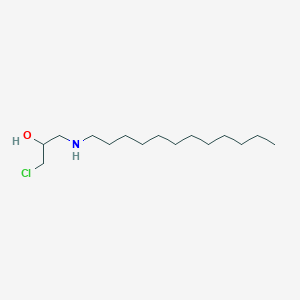
zinc;2H-thiophen-2-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2H-thiophen-2-ide;bromide: is a compound that combines zinc, thiophene, and bromide Thiophene is a five-membered ring containing sulfur, and it is known for its aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;2H-thiophen-2-ide;bromide typically involves the reaction of thiophene with zinc and bromide sources. One common method is the metallation of thiophene using a zinc reagent, followed by the introduction of bromide. This can be achieved through various organometallic reactions, such as the use of zinc bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale organometallic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions: Zinc;2H-thiophen-2-ide;bromide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: The bromide can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Zinc;2H-thiophen-2-ide;bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of complex thiophene derivatives.
Biology: In biological research, thiophene derivatives are studied for their potential pharmacological properties, including anticancer and antimicrobial activities.
Medicine: Thiophene-based compounds are explored for their use in drug development, particularly as anti-inflammatory and analgesic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of zinc;2H-thiophen-2-ide;bromide involves its ability to participate in various chemical reactions due to the presence of the reactive thiophene ring and the zinc-bromide moiety. The thiophene ring can undergo electrophilic aromatic substitution, while the zinc-bromide component can facilitate nucleophilic substitution reactions. These properties make it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
2-Thienylzinc bromide: Another thiophene-based zinc compound with similar reactivity.
Thiophene-2-carboxaldehyde: A thiophene derivative used in organic synthesis.
Thiophene-2-boronic acid: Utilized in Suzuki coupling reactions.
Uniqueness: Zinc;2H-thiophen-2-ide;bromide is unique due to its combination of zinc and bromide with the thiophene ring, providing distinct reactivity patterns that are not observed in other thiophene derivatives. This makes it particularly valuable in specific synthetic applications where both nucleophilic and electrophilic reactivity are required.
Propiedades
Fórmula molecular |
C4H3BrSZn |
|---|---|
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
zinc;2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
Clave InChI |
KRDONBTWAGIZME-UHFFFAOYSA-M |
SMILES canónico |
C1=CS[C-]=C1.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
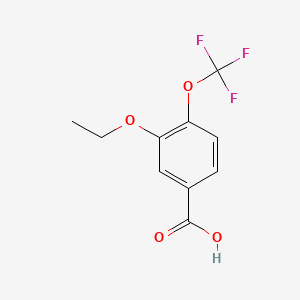
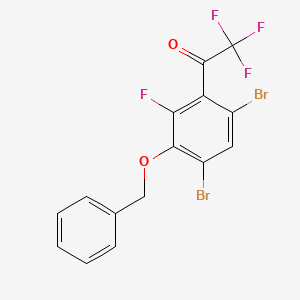
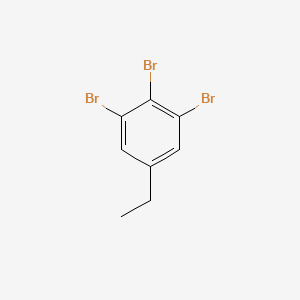
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

